

2-Amino-3,4-dimethylbenzoic acid basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3,4-dimethylbenzoic acid

Cat. No.: B1267761

[Get Quote](#)

An In-depth Technical Guide on the Core Basic Properties of **2-Amino-3,4-dimethylbenzoic Acid**

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of **2-Amino-3,4-dimethylbenzoic acid**. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on this compound. The guide summarizes key quantitative data, outlines general experimental considerations, and provides visualizations to illustrate the compound's characteristics and applications.

Chemical and Physical Properties

2-Amino-3,4-dimethylbenzoic acid, also known as 3,4-dimethylanthranilic acid, is an aromatic amino acid derivative.^{[1][2]} It serves as a crucial intermediate and building block in various fields of chemical manufacturing.^{[2][3][4][5]} The fundamental identifiers and properties of this compound are summarized below.

Table 1: General Chemical Identifiers

Identifier	Value
CAS Number	50419-58-4 [1][2][3][4][6][7]
Molecular Formula	C ₉ H ₁₁ NO ₂ [1][2][3][4][8]
Molecular Weight	165.19 g/mol [1][2][3][4][8]
IUPAC Name	2-amino-3,4-dimethylbenzoic acid[2]
Synonyms	3,4-dimethylanthranilic acid, 2-amino-3,4-dimethyl-benzoic acid[1][2]
InChI Key	MUOBMUYSNYMSDM-UHFFFAOYSA-N[2][3]

| SMILES | CC1=CC=C(C(O)=O)C(N)=C1C[[2](#)] |

Table 2: Physicochemical Properties | Property | Value | Notes | | --- | --- | --- | | Physical Form | Crystals, powder, or crystalline powder.[[3](#)][[5](#)] | | Color | White to light yellow or pale brown.[[1](#)] [[3](#)][[5](#)] | | Melting Point | ~176-180°C (with decomposition)[[1](#)][[2](#)][[3](#)] | | Boiling Point | 340.3 ± 30.0 °C[[3](#)] | Predicted value. | | pKa | 5.18 ± 0.10[[3](#)] | Predicted value. | | Water Solubility | Slightly soluble in water.[[2](#)][[3](#)][[4](#)] | | Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep in a dark place under an inert atmosphere.[[2](#)][[3](#)][[9](#)] |

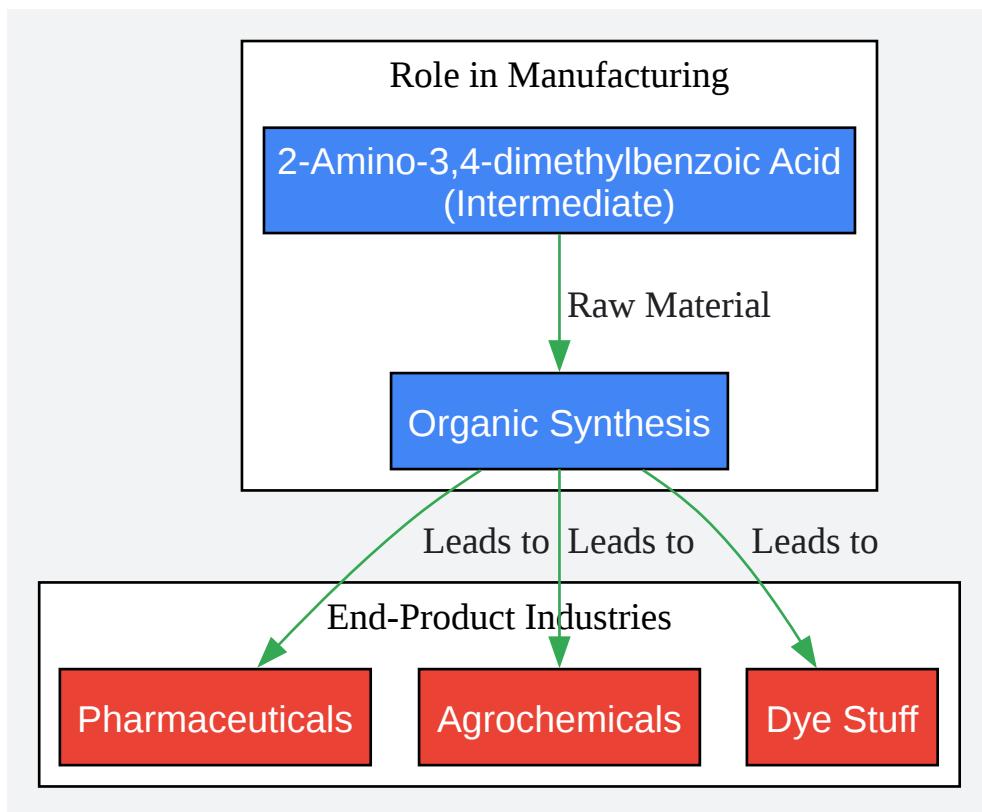
Caption: Core chemical identity of **2-Amino-3,4-dimethylbenzoic acid**.

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physicochemical properties of **2-Amino-3,4-dimethylbenzoic acid** are not available in the cited literature, standard analytical methods are employed for such characterizations. Below are generalized methodologies for key properties.

a) Melting Point Determination: The melting point is typically determined using a digital melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded. The observation of decomposition at 180°C suggests that the substance degrades upon melting.[[1](#)][[3](#)]

b) pKa Determination: The acid dissociation constant (pKa) can be determined experimentally via potentiometric titration. A solution of the compound of known concentration is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. The reported pKa of 5.18 is a predicted value, likely derived from computational software based on the compound's structure.[3]


c) Solubility Assessment: A qualitative assessment of solubility, such as "slightly soluble in water," is often determined by adding a small amount of the solute to the solvent at room temperature and observing the extent of dissolution.[2][3] For quantitative analysis, a saturated solution is prepared and allowed to equilibrate. The concentration of the dissolved compound is then measured using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after filtering out the undissolved solid.

Applications and Role in Synthesis

2-Amino-3,4-dimethylbenzoic acid is a significant raw material and intermediate in several industrial applications.[4] Its primary utility lies in organic synthesis, where its chemical structure, featuring both an amine and a carboxylic acid group on a substituted benzene ring, allows it to serve as a versatile building block.

Key application areas include:

- Pharmaceuticals: Used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).
- Agrochemicals: Incorporated into the synthesis of pesticides, herbicides, and other crop protection agents.
- Dye Stuff: Serves as a precursor in the manufacturing of various dyes and pigments.[2][3][5]

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in chemical synthesis workflows.

Safety and Handling

For detailed safety information, consulting the full Safety Data Sheet (SDS) from the supplier is mandatory.[6][10][11][12] The available data indicates that **2-Amino-3,4-dimethylbenzoic acid** is classified as an irritant.[1][3]

- Hazard Codes: Xi (Irritant), Xn (Harmful).[1][3]
- Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R22 (Harmful if swallowed).[1][3]
- Handling: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area.[11][12]
- Incompatibilities: Incompatible with strong oxidizing agents.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-3,4-dimethylbenzoic acid, CasNo.50419-58-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. 2-Amino-3,4-dimethylbenzoic acid CAS#: 50419-58-4 [m.chemicalbook.com]
- 4. 2-Amino-3,4-dimethylbenzoic acid | 50419-58-4 [chemicalbook.com]
- 5. 2-Amino-3,4-dimethylbenzoic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 2-Amino-4,5-dimethylbenzoic acid | C9H11NO2 | CID 266534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 50419-58-4|2-Amino-3,4-dimethylbenzoic acid|BLD Pharm [bldpharm.com]
- 10. abmole.com [abmole.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Amino-3,4-dimethylbenzoic acid basic properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267761#2-amino-3-4-dimethylbenzoic-acid-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com